Home > Products > Building Blocks P1645 > 4-Chloro-7-fluoro-2-methylquinazoline
4-Chloro-7-fluoro-2-methylquinazoline - 1206694-32-7

4-Chloro-7-fluoro-2-methylquinazoline

Catalog Number: EVT-1445189
CAS Number: 1206694-32-7
Molecular Formula: C9H6ClFN2
Molecular Weight: 196.609
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Chloro-7-fluoro-6-nitroquinazoline

Compound Description: 4-Chloro-7-fluoro-6-nitroquinazoline is a quinazoline derivative. A synthetic method for this compound is described in a patent focusing on improving yield, simplifying the production process, and enhancing product purity [].

7-Fluoro-4-hydroxyquinazoline

Compound Description: 7-Fluoro-4-hydroxyquinazoline is a quinazoline derivative used as an intermediate in the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline [].

7-Fluoro-6-nitro-4-hydroxyquinazoline

Compound Description: 7-Fluoro-6-nitro-4-hydroxyquinazoline is another quinazoline derivative and an intermediate in the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline [].

Overview

4-Chloro-7-fluoro-2-methylquinazoline is a heterocyclic compound belonging to the quinazoline family, which is characterized by its diverse biological activities and applications in medicinal chemistry. This compound has the molecular formula C9H7ClFNC_9H_7ClFN and is recognized for its potential therapeutic properties, particularly in the development of pharmaceuticals targeting various diseases.

Source

The synthesis and characterization of 4-Chloro-7-fluoro-2-methylquinazoline have been documented in various scientific literature, including patents and research articles that detail its preparation methods and biological evaluations .

Classification

This compound is classified as a halogenated quinazoline, which includes various derivatives that exhibit significant pharmacological activities. It is primarily studied within the context of medicinal chemistry, where it serves as a scaffold for the design of novel therapeutic agents.

Synthesis Analysis

Methods

The synthesis of 4-Chloro-7-fluoro-2-methylquinazoline typically involves multi-step organic reactions. One common synthetic route includes:

  1. Starting Materials: The synthesis often begins with 2-amino-4-chloro-5-fluorobenzoic acid.
  2. Reactions:
    • Nitration: The initial step may involve nitration to introduce functional groups.
    • Cyclization: Following nitration, cyclization occurs under controlled conditions to form the quinazoline structure.
    • Reduction: Reduction reactions may be employed to modify functional groups and enhance yield.

Technical Details

The synthetic process is optimized for yield and purity, often utilizing automated reactors in industrial settings. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve desired outcomes .

Molecular Structure Analysis

Structure

The molecular structure of 4-Chloro-7-fluoro-2-methylquinazoline features a quinazoline ring system with specific substitutions:

  • Chloro Group: Positioned at the 4th carbon.
  • Fluoro Group: Positioned at the 7th carbon.
  • Methyl Group: Located at the 2nd carbon.

Data

The compound has a molecular weight of approximately 185.61 g/mol. The structural formula can be represented as follows:

C9H7ClFN\text{C}_9\text{H}_7\text{Cl}\text{F}\text{N}
Chemical Reactions Analysis

Reactions

4-Chloro-7-fluoro-2-methylquinazoline participates in several types of chemical reactions:

  1. Substitution Reactions: Due to the presence of halogen atoms, it can undergo nucleophilic substitution.
  2. Oxidation and Reduction: The compound can be oxidized or reduced depending on reaction conditions.

Technical Details

Common reagents used in these reactions include:

  • Nucleophiles: Such as amines or thiols for substitution.
  • Oxidizing Agents: Potassium permanganate may be used for oxidation.
  • Reducing Agents: Sodium borohydride is commonly applied for reduction processes.

The products formed from these reactions can vary significantly based on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action for 4-Chloro-7-fluoro-2-methylquinazoline involves its interaction with biological targets such as enzymes or receptors. Upon binding, it modulates their activity, potentially leading to therapeutic effects. The specific pathways and targets are context-dependent but highlight the compound's utility in drug design .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point ranges between 120°C to 130°C, indicating good thermal stability.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong oxidizing agents.

Relevant data includes spectroscopic analysis (such as NMR and IR) that confirms the presence of functional groups and structural integrity .

Applications

4-Chloro-7-fluoro-2-methylquinazoline has several notable applications in scientific research:

  1. Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects against various diseases.
  2. Biological Studies: The compound is investigated for its interactions with biological targets, including enzymes and receptors, which can inform drug development strategies.
  3. Chemical Research: It acts as a model compound for studying the reactivity and properties of quinazoline derivatives, contributing to broader chemical knowledge .
Introduction to Quinazoline Derivatives in Medicinal Chemistry

Structural Significance of Quinazoline Scaffolds in Drug Design

The quinazoline scaffold serves as a molecular platform that combines hydrogen-bonding capability, aromatic stacking properties, and spatial geometry ideally suited for interaction with biological targets. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, while the fused aromatic system enables π-π stacking interactions with protein residues. Introduction of a chlorine at position 4 activates the ring for nucleophilic substitution, making it a versatile synthetic intermediate for constructing C-N, C-O, or C-S bonds essential for inhibitor development. Concurrently, the fluorine at position 7 profoundly influences electronic distribution and enhances membrane permeability due to its high electronegativity and lipophilicity (π = +0.14). The methyl group at position 2 provides steric bulk without significantly increasing molecular weight, contributing to optimal ligand-target binding kinetics [3] [7].

Table 1: Electronic and Steric Effects of Substituents in 4-Chloro-7-fluoro-2-methylquinazoline

PositionSubstituentElectronic EffectSteric ContributionBiological Impact
2Methyl+I effectModerate steric bulkEnhanced target affinity
4Chlorine-I effect, activates displacementMinimal bulkEnables diverse derivatization
7FluorineStrong -I effectMinimal bulk↑Lipophilicity, metabolic stability

Quantum mechanical studies reveal that the 7-fluorine alters electron density across the ring system, particularly decreasing π-electron density at positions 5, 6, and 8 by 12-18% compared to non-fluorinated analogs. This electronic redistribution enhances halogen bond donor potential at C7, facilitating interactions with carbonyl groups and nitrogen atoms in protein binding pockets. The molecule's calculated LogP of 2.38 ± 0.12 reflects optimal membrane penetration capability, balancing hydrophilic-lipophilic properties for cellular uptake [5] [10].

Historical Development of Halogenated Quinazoline Derivatives

The systematic exploration of halogenated quinazolines began in earnest during the 1990s with the discovery of gefitinib's EGFR (epidermal growth factor receptor) inhibitory activity. Early analogs featured simple chloro- or fluoro-monosubstitutions at position 6 or 7. The pivotal advancement came with the recognition that dual halogenation at C4 and C7 could synergistically enhance target selectivity and metabolic stability. Patent analyses reveal a significant surge in 4,7-dihaloquinazoline filings between 2005-2015, with 4-chloro-7-fluoro derivatives representing 32% of these claims [2] [6].

The specific compound 4-chloro-7-fluoro-2-methylquinazoline (CAS# 1206694-32-7) emerged as a strategic intermediate following structure-activity relationship (SAR) studies demonstrating that 2-methyl substitution confers superior kinase inhibition profiles over 2-H or 2-phenyl analogs. The synthetic accessibility of this derivative via cyclization of 2-amino-4-fluorobenzoic acid derivatives followed by chlorination at position 4 further accelerated its adoption. Commercial availability from specialized suppliers (e.g., Synquest Labs, Sigma-Aldrich) since ~2012 has facilitated its incorporation into drug discovery pipelines, with catalog listings specifying ≥97% purity and appropriate storage at -20°C under inert atmosphere [1] [3] [4].

Table 2: Evolution of Key Halogenated Quinazoline Intermediates

GenerationRepresentative StructureCAS NumberPrimary Therapeutic Application
1st (1990s)4-Chloroquinazoline6484-24-8EGFR inhibitors
2nd (2000s)4-Chloro-6-fluoroquinazoline1044768-44-6Anticancer agents
3rd (2010s)4-Chloro-7-fluoro-2-methylquinazoline1206694-32-7Kinase inhibitors & PET tracers
Advanced4-Chloro-2-(trifluoromethyl)-7-fluoroquinazoline1270920-38-1Targeted oncology

Role of 4-Chloro-7-fluoro-2-methylquinazoline in Targeted Therapeutics

This tri-substituted quinazoline scaffold serves two critical functions in modern drug discovery: as a synthetic building block for targeted covalent inhibitors and as a pharmacophore for non-covalent interactions. The C4 chlorine undergoes efficient nucleophilic displacement with amines, alcohols, and thiols under mild conditions (typically 0-40°C in aprotic solvents), enabling rapid generation of analog libraries. In kinase inhibitor development, displacement with aniline derivatives yields compounds demonstrating sub-μM IC50 values against EGFR, VEGFR, and PDGFR kinases. The 7-fluorine provides metabolic stabilization by blocking oxidative metabolism at this position, reducing hepatic clearance by cytochrome P450 enzymes. Pharmacokinetic studies of derived inhibitors show a 3.5-fold increase in plasma half-life compared to non-fluorinated analogs [2] [7] [10].

In oncological applications, derivatives exhibit dual mechanisms: competitive ATP-binding site inhibition and allosteric modulation. Molecular docking simulations confirm that the 7-fluorine forms critical hydrogen bonds with backbone amides in the hinge region of kinases (distance: 2.9-3.2 Å), while the 2-methyl group occupies a hydrophobic pocket near the gatekeeper residue. The compound's utility extends beyond oncology—its fluorinated aromatic core enables radiofluorination for positron emission tomography (PET) tracers targeting tumor-associated kinases. When labeled with 18F, analogs demonstrate tumor-to-background ratios >5:1 in xenograft models within 60 minutes post-injection, highlighting its diagnostic potential [2] [7].

Table 3: Therapeutic Applications Enabled by 4-Chloro-7-fluoro-2-methylquinazoline Derivatives

Therapeutic AreaDerivative StructurePrimary TargetDevelopment Status
Oncology (solid tumors)Anilino-C4 derivativesEGFR T790M mutantPreclinical optimization
NeurologyAlkoxy-C4 derivativesGABA transportersLead identification
Infectious DiseasesSulfonamide-C4 derivativesBacterial topoisomerasesHit-to-lead
Diagnostic Imaging¹⁸F-PEG-C4 derivativesTumor-associated kinasesProof-of-concept

Properties

CAS Number

1206694-32-7

Product Name

4-Chloro-7-fluoro-2-methylquinazoline

IUPAC Name

4-chloro-7-fluoro-2-methylquinazoline

Molecular Formula

C9H6ClFN2

Molecular Weight

196.609

InChI

InChI=1S/C9H6ClFN2/c1-5-12-8-4-6(11)2-3-7(8)9(10)13-5/h2-4H,1H3

InChI Key

GYITXAMUKYQIFQ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC(=C2)F)C(=N1)Cl

Synonyms

4-chloro-7-fluoro-2-methylquinazoline

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.